molecular formula C18H28N4O2 B6008578 N-cyclopentyl-1-{1-[(cyclopentylamino)carbonyl]propyl}-1H-pyrazole-3-carboxamide

N-cyclopentyl-1-{1-[(cyclopentylamino)carbonyl]propyl}-1H-pyrazole-3-carboxamide

Cat. No. B6008578
M. Wt: 332.4 g/mol
InChI Key: TYOQOEFQPPYKLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-1-{1-[(cyclopentylamino)carbonyl]propyl}-1H-pyrazole-3-carboxamide, also known as CPP-ACP, is a synthetic peptide that has gained significant attention in the field of dentistry due to its potential in preventing and treating dental caries. CPP-ACP is a casein phosphopeptide-amorphous calcium phosphate complex that has been shown to have a remineralizing effect on tooth enamel.

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-{1-[(cyclopentylamino)carbonyl]propyl}-1H-pyrazole-3-carboxamide involves the formation of a stable complex with calcium and phosphate ions, which enhances the bioavailability of these ions in the oral environment. N-cyclopentyl-1-{1-[(cyclopentylamino)carbonyl]propyl}-1H-pyrazole-3-carboxamide also inhibits the growth of cariogenic bacteria by disrupting their adherence to tooth surfaces and altering their metabolic activity. The complex also promotes remineralization of enamel lesions by facilitating the deposition of calcium and phosphate ions onto the tooth surface.
Biochemical and Physiological Effects:
N-cyclopentyl-1-{1-[(cyclopentylamino)carbonyl]propyl}-1H-pyrazole-3-carboxamide has been shown to have a number of biochemical and physiological effects on the oral environment. It enhances the uptake of calcium and phosphate ions by tooth enamel, increases the resistance of enamel to acid attack, and reduces the solubility of enamel. N-cyclopentyl-1-{1-[(cyclopentylamino)carbonyl]propyl}-1H-pyrazole-3-carboxamide also modulates the composition of the oral biofilm, reducing the levels of cariogenic bacteria and promoting the growth of beneficial bacteria. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

N-cyclopentyl-1-{1-[(cyclopentylamino)carbonyl]propyl}-1H-pyrazole-3-carboxamide has several advantages as a research tool. It is easy to synthesize and has a consistent composition, making it ideal for use in controlled experiments. It is also biocompatible and non-toxic, making it safe for use in in vitro and in vivo studies. However, N-cyclopentyl-1-{1-[(cyclopentylamino)carbonyl]propyl}-1H-pyrazole-3-carboxamide has some limitations as a research tool. Its mechanism of action is complex and not fully understood, and its effects may vary depending on the composition of the oral environment. In addition, the effects of N-cyclopentyl-1-{1-[(cyclopentylamino)carbonyl]propyl}-1H-pyrazole-3-carboxamide may be influenced by other factors, such as diet and oral hygiene.

Future Directions

There are several future directions for research on N-cyclopentyl-1-{1-[(cyclopentylamino)carbonyl]propyl}-1H-pyrazole-3-carboxamide. One area of focus is the development of new formulations of N-cyclopentyl-1-{1-[(cyclopentylamino)carbonyl]propyl}-1H-pyrazole-3-carboxamide that can enhance its efficacy and bioavailability. Another area of research is the exploration of the potential of N-cyclopentyl-1-{1-[(cyclopentylamino)carbonyl]propyl}-1H-pyrazole-3-carboxamide in treating other oral diseases, such as periodontitis and oral cancer. In addition, there is a need for further studies to elucidate the mechanism of action of N-cyclopentyl-1-{1-[(cyclopentylamino)carbonyl]propyl}-1H-pyrazole-3-carboxamide and to investigate its effects on the oral microbiome and immune system. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-cyclopentyl-1-{1-[(cyclopentylamino)carbonyl]propyl}-1H-pyrazole-3-carboxamide in human subjects.

Synthesis Methods

N-cyclopentyl-1-{1-[(cyclopentylamino)carbonyl]propyl}-1H-pyrazole-3-carboxamide is synthesized by the reaction of casein phosphopeptides with calcium and phosphate ions. The process involves the addition of calcium chloride and sodium phosphate to a solution of casein phosphopeptides, followed by dialysis and freeze-drying to obtain the final product. The synthesis method has been optimized to produce a high yield of N-cyclopentyl-1-{1-[(cyclopentylamino)carbonyl]propyl}-1H-pyrazole-3-carboxamide with a consistent composition.

Scientific Research Applications

N-cyclopentyl-1-{1-[(cyclopentylamino)carbonyl]propyl}-1H-pyrazole-3-carboxamide has been extensively studied for its potential in preventing and treating dental caries. It has been shown to remineralize enamel lesions, inhibit the growth of cariogenic bacteria, and enhance the efficacy of fluoride. N-cyclopentyl-1-{1-[(cyclopentylamino)carbonyl]propyl}-1H-pyrazole-3-carboxamide has also been investigated for its potential in treating dentin hypersensitivity, erosion, and white spot lesions. In addition, N-cyclopentyl-1-{1-[(cyclopentylamino)carbonyl]propyl}-1H-pyrazole-3-carboxamide has been explored for its applications in other fields, such as drug delivery and tissue engineering.

properties

IUPAC Name

N-cyclopentyl-1-[1-(cyclopentylamino)-1-oxobutan-2-yl]pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O2/c1-2-16(18(24)20-14-9-5-6-10-14)22-12-11-15(21-22)17(23)19-13-7-3-4-8-13/h11-14,16H,2-10H2,1H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYOQOEFQPPYKLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1CCCC1)N2C=CC(=N2)C(=O)NC3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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